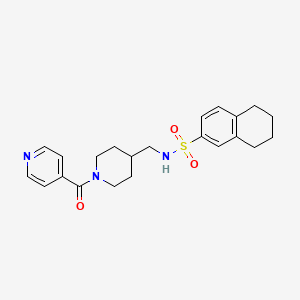
N-((1-isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-isonicotinoylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also referred to as CHMFL-KIT-110, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of the c-KIT kinase. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of c-KIT and Its Importance
c-KIT is a proto-oncogene that encodes a receptor tyrosine kinase involved in various cellular processes, including cell proliferation and differentiation. Dysregulation of c-KIT is implicated in several malignancies, notably gastrointestinal stromal tumors (GISTs). Targeting c-KIT with selective inhibitors like CHMFL-KIT-110 presents an opportunity for effective cancer treatment.
CHMFL-KIT-110 exhibits its biological activity primarily through the inhibition of c-KIT kinase. This inhibition leads to reduced signaling pathways associated with tumor growth and survival. The compound has shown selectivity for c-KIT over other kinases, which is crucial for minimizing off-target effects.
In Vitro Studies
In vitro studies have demonstrated that CHMFL-KIT-110 possesses potent inhibitory activity against c-KIT with a GI50 value of approximately 0.021 μM in GIST-T1 cells. The compound also showed selectivity by not inhibiting c-KIT-independent cell lines effectively .
| Cell Line | GI50 (μM) |
|---|---|
| GIST-T1 | 0.021 |
| GIST-882 | 0.043 |
| GIST48B (c-KIT-independent) | ≥10 |
In Vivo Efficacy
In vivo studies using xenograft models have illustrated the antitumor efficacy of CHMFL-KIT-110. When administered at doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in mice inoculated with GIST-T1 cells . The pharmacokinetic profile indicated a half-life of 4.11 hours and satisfactory bioavailability when administered orally .
Case Studies
Case Study 1: Efficacy in GIST Models
A study conducted on GIST xenograft models demonstrated that CHMFL-KIT-110 significantly inhibited tumor development compared to control groups. The compound's selective action on c-KIT provided insights into its potential as a targeted therapy for patients with c-KIT-positive tumors.
Case Study 2: Safety Profile Assessment
Safety assessments revealed that CHMFL-KIT-110 exhibited a favorable safety profile over normal cell lines such as Chinese hamster ovary (CHO) cells and leukemic cell lines like U937 and HL-60 . This suggests that the compound could be developed further with reduced risk of adverse effects.
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(19-7-11-23-12-8-19)25-13-9-17(10-14-25)16-24-29(27,28)21-6-5-18-3-1-2-4-20(18)15-21/h5-8,11-12,15,17,24H,1-4,9-10,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEMKJKNLNLGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














